2,3-二氨基吡啶

描述

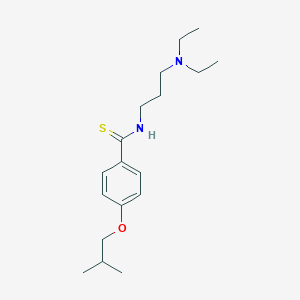

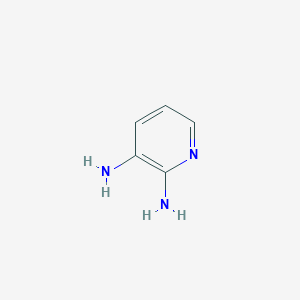

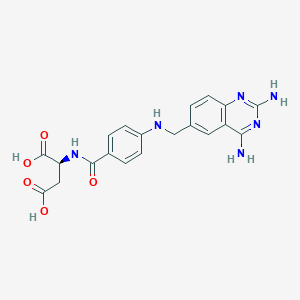

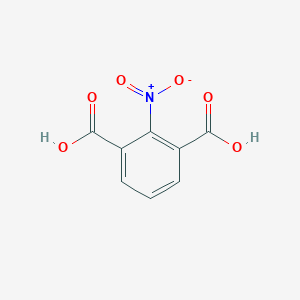

2,3-Diaminopyridine is a chemical compound that is part of the pyridine family, characterized by the presence of two amino groups attached to the pyridine ring. This compound has been the subject of various studies due to its interesting chemical properties and potential applications in the synthesis of more complex molecules.

Synthesis Analysis

A new route to synthesize 6-substituted 2,3-diaminopyridines has been reported, where 2,3-diaminopyridine reacts with cyclohexanone to form an intermediate, which upon reaction with various nucleophiles and subsequent acidic hydrogenation, affords the desired products . Additionally, selective protection of the 3-amino group of 2,3-diaminopyridine has been utilized to synthesize 3-methylamino- and 3-amino-2-alkylaminopyridines, as well as 1- and 3-alkoxycarbonyl-v-triazolo[4,5-b]pyridines .

Molecular Structure Analysis

The molecular structure of 2,3-diaminopyridine has been explored through the formation of organic salts. In the case of 2,3-diaminopyridinium (2E,4E)-hexa-2,4-dienoate, the pyridine nitrogen atom is protonated, and the cation is essentially planar. The crystal structure reveals hydrogen bonding forming two-dimensional networks . Similarly, in 2,3-diaminopyridinium 3-aminobenzoate, the protonated nitrogen atom and one of the amino group nitrogen atoms are hydrogen bonded to the 3-aminobenzoate anion, contributing to the stability of the crystal structure through hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

The electrochemical behavior of 2,3-diaminopyridine has been investigated, showing that electrolysis at controlled potential can be carried out in a wide pH range. The study of its oxidation products in alkaline solutions has been particularly noted . Furthermore, the reactivity of 2,3-diaminopyridine has been demonstrated through its conversion into various derivatives, such as the tris-sulfonyl derivative obtained by reacting with benzene-sulfonyl chloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-diaminopyridine derivatives have been characterized through various techniques such as X-ray diffraction analysis, infrared spectroscopy, melting point determination, and elemental analysis. These studies have provided insights into the hydrogen bonding patterns and the formation of supramolecular structures, which are crucial for understanding the properties of these compounds .

科学研究应用

杂环化合物的合成

2,3-二氨基吡啶: 被用于合成各种杂环化合物,例如咪唑并吡啶 . 这些结构由于存在于许多药物中以及其潜在的生物活性而具有重要意义。

有机金属配合物的开发

该化合物用作创建有机金属配合物的试剂 . 这些配合物通常在催化、材料科学以及作为有机合成中的中间体方面具有应用。

分析化学:内标

在毛细管电泳中,2,3-二氨基吡啶被用作分析聚(酰胺胺)树枝状大分子的内标 . 这种应用对于确保分析结果的准确性和一致性至关重要。

电荷转移络合物研究

该化合物与四氯对苯醌和四氰乙烯等试剂形成电荷转移络合物 . 这方面的研究可以导致开发用于电子和光子学的新材料。

药物研究

2,3-二氨基吡啶: 参与了像2,3-二氨基吡啶鎓-4-羟基苯甲酸酯这样的化合物的合成 . 这些化合物可以探索其治疗特性和在医药中的潜在用途。

溶解度研究

由于其在水中的溶解度 (100 g/L),2,3-二氨基吡啶是研究其溶解度特性和在水溶液中的行为的课题 . 这对于其在各种化学反应中的处理和使用至关重要。

作用机制

Target of Action

The primary target of 2,3-Diaminopyridine, also known as Amifampridine, is the presynaptic fast voltage-gated potassium channels . These channels play a crucial role in the regulation of the action potential in neurons. By targeting these channels, 2,3-Diaminopyridine can influence the release of neurotransmitters, specifically acetylcholine .

Mode of Action

2,3-Diaminopyridine acts by selectively blocking the presynaptic fast voltage-gated potassium channels . This blockage prolongs the cell membrane depolarization and the action potential, leading to an increase in presynaptic calcium concentrations . The increased calcium levels then enhance the release of acetylcholine, a neurotransmitter, at the neuromuscular junction .

Biochemical Pathways

The primary biochemical pathway affected by 2,3-Diaminopyridine is the neurotransmission pathway at the neuromuscular junction. By blocking the potassium channels, the drug prolongs the action potential, which in turn increases the influx of calcium into the nerve endings . This increased calcium concentration triggers the release of more acetylcholine into the synaptic cleft, enhancing neurotransmission .

Pharmacokinetics

2,3-Diaminopyridine is quickly and almost completely absorbed from the gut, with a bioavailability of 93–100% . It is metabolized through acetylation to 3-N-acetylamifampridine . The elimination half-life of 2,3-Diaminopyridine is approximately 2.5 hours, and for its metabolite, 3-N-acetylamifampridine, it is around 4 hours . The drug is excreted through the kidneys, with 19% unmetabolized and 74–81% as 3-N-acetylamifampridine .

Result of Action

The primary result of 2,3-Diaminopyridine’s action is the increased release of acetylcholine at the neuromuscular junction, which improves muscle strength and reduces muscle weakness . This makes it an effective treatment for conditions like Lambert-Eaton Myasthenic Syndrome (LEMS), a rare autoimmune disorder characterized by muscle weakness .

Action Environment

The action of 2,3-Diaminopyridine can be influenced by various environmental factors. For instance, it should be stored under an inert atmosphere and in a dry place to maintain its stability . Additionally, genetic differences in N-acetyl-transferase (NAT) enzymes, which are involved in the drug’s metabolism, can affect the systemic exposure to 2,3-Diaminopyridine .

安全和危害

属性

IUPAC Name |

pyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-4-2-1-3-8-5(4)7/h1-3H,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYXNRREDYWPLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051493 | |

| Record name | 2,3-Diaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

452-58-4 | |

| Record name | 2,3-Diaminopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diaminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diaminopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,3-diyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-PYRIDINEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBX394737H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 2,3-DAP has shown significant affinity for the bradykinin B1 receptor. [] Antagonists of this receptor are being investigated for their potential in treating chronic pain and inflammation. []

A: Studies have shown that 2,3-DAP undergoes bioactivation in the liver, primarily mediated by the cytochrome P450 3A enzyme. [] This process involves the oxidation of the 2-amino group, leading to the formation of a highly reactive pyridine-2,3-diimine species. [] This reactive species can then bind irreversibly to liver microsomal proteins and form glutathione conjugates. []

A: The molecular formula of 2,3-diaminopyridine is C5H7N3, and its molecular weight is 109.13 g/mol. []

ANone: Researchers frequently employ various spectroscopic techniques to characterize 2,3-DAP and its derivatives. These techniques include:

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and study molecular vibrations, confirming the presence of characteristic peaks associated with specific bonds in 2,3-DAP and its derivatives. [, , , , , , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and dynamics of molecules. 1H NMR and 13C NMR are commonly used to analyze 2,3-DAP and its derivatives, providing insights into the arrangement of hydrogen and carbon atoms within the molecule. [, , , , , , ]

- Mass Spectrometry (MS): MS is a powerful technique for determining the molecular weight and fragmentation patterns of molecules. It helps confirm the identity and purity of 2,3-DAP and its derivatives. [, , ]

- UV-Vis Spectroscopy: This technique provides information about the electronic transitions within molecules and is often used to study the complexation behavior of 2,3-DAP derivatives with metal ions. [, , ]

A: Iron(III) and ruthenium(II) complexes derived from 2,3-diaminopyridine Schiff bases have demonstrated catalytic activity in the oxidation of alcohols. [] The presence of N-methylmorpholine-N-oxide as a co-oxidant enhances the catalytic activity of these complexes. []

A: DFT calculations have played a crucial role in understanding the binding behavior of 2,3-DAP derivatives. [, ] They have been employed to investigate the interaction of 2,3-DAP-based ligands with various metal ions and to predict hyperpolarizability tensor components in acentric materials. [, ] Additionally, DFT calculations have been used to study the reaction mechanism between a 1H-pyrazole-3-carboxamide and 2,3-diaminopyridine. []

A: Research on 2,3-diaminopyridine-derived bradykinin B1 receptor antagonists has revealed key structure-activity relationships. [] Replacing the 2-amino methyl linker, connecting the 2,3-diaminopyridine core to a biphenyl moiety, with an ether oxygen significantly reduces the formation of reactive species and irreversible binding. [] This suggests that the 2-amino group plays a crucial role in the bioactivation and subsequent binding of these antagonists. [] Furthermore, optimizing the substituents on the 2,3-diaminopyridine core can significantly impact the antagonist's affinity for the B1 receptor, influencing its potency and pharmacokinetic properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)

![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)